molecular formula C10H15BrN2O B1441044 4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol CAS No. 1220030-00-1

4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol

Cat. No. B1441044
CAS RN: 1220030-00-1
M. Wt: 259.14 g/mol
InChI Key: CCEBWYRGPPNOMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol” is a chemical compound. It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The CAS Number for this compound is 1220030-00-1 .


Molecular Structure Analysis

The molecular formula of “4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol” is C10H15BrN2O . This indicates that it contains 10 carbon atoms, 15 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Synthesis of Imidazoles

Imidazoles: are a crucial heterocyclic structural motif in functional molecules utilized in a diverse range of applications. The compound can be used in the regiocontrolled synthesis of substituted imidazoles, which are key components in pharmaceuticals, agrochemicals, dyes for solar cells, optical applications, functional materials, and catalysis . The versatility and utility of imidazoles in these areas make the methodologies for their synthesis highly topical and necessary.

Biological Potential of Indole Derivatives

Indole derivatives exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities . “4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol” could potentially be used as a precursor or intermediate in the synthesis of indole derivatives, leveraging its bromine and amino functional groups to create new pharmacologically active compounds.

properties

IUPAC Name

4-[(5-bromo-4-methylpyridin-2-yl)amino]butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c1-7-5-10(13-6-9(7)11)12-4-3-8(2)14/h5-6,8,14H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEBWYRGPPNOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)NCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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